Butyl glycidyl ether

描述

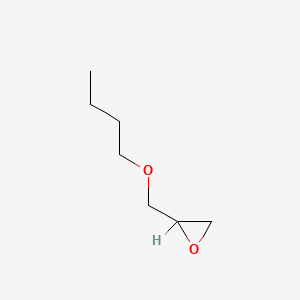

Structure

3D Structure

属性

IUPAC Name |

2-(butoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUQLAYJZDEMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25610-58-6 | |

| Record name | Oxirane, 2-(butoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25610-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9024691 | |

| Record name | Butyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl glycidyl ether appears as colorless to pale yellow liquid with a strong, slightly unpleasant odor. Flash point approximately 164 °F. Denser than water. Vapors are heavier than air. Vapors may irritate the nose, throat and respiratory tract. Ingestion or inhalation may cause central nervous system depression. Liquid contact may severely irritate the eyes and skin. Prolonged contact with the skin may cause defatting and drying., Liquid, Colorless liquid with an irritating odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating odor. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-(butoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

327 °F at 760 mmHg (NTP, 1992), 164 °C, 327 °F | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

130 °F (NTP, 1992), 54 °C, 54 °C (closed cup), 54 °C c.c., 130 °F | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 20,000 mg/L at °C, Solubility in water, g/100ml at 20 °C: 2, 2% | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.91 (USCG, 1999) - Less dense than water; will float, 0.908 g/cu cm at 25 °C, Relative density (water = 1): 0.91, 0.91 | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.78 at 25 °C (Air = 1), Relative vapor density (air = 1): 3.78 | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.2 mmHg at 77 °F (NTP, 1992), 3.2 [mmHg], 3.2 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.43, 3 mmHg at 77 °F, (77 °F): 3 mmHg | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl glycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0081.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

2426-08-6, 25610-58-6 | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19929 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, (butoxymethyl)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025610586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL GLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(butoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2,3-epoxypropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03777A62S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL GLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0115 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-BUTYL GLYCIDYL ETHER (BGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/320 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 1-butoxy-2,3-epoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TX401640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Mechanistic Pathways of Butyl Glycidyl Ether

Synthetic Methodologies for Butyl Glycidyl (B131873) Ether Production

Solid Acid Catalysts and Their Efficacy

Optimization of Synthetic Parameters (e.g., Temperature, Molar Ratios)

Optimization of synthetic parameters is crucial for maximizing yield, purity, and minimizing side reactions. Key parameters include the molar ratios of reactants, reaction temperature, and catalyst concentration.

Molar Ratios: The molar ratio of butanol to epichlorohydrin (B41342) significantly impacts the reaction outcome. Ratios ranging from 1:1 to 5:1 have been explored, with optimal ranges identified to balance yield and side reaction suppression google.com. For instance, a butanol to epichlorohydrin molar ratio of 2:1 to 3:1 is suggested to obtain optimized effects, restraining side reactions and improving the epoxy value of the final product google.com. Similarly, the ratio of epichlorohydrin to sodium hydroxide (B78521) in the subsequent ring-closing reaction is critical, with optimal ranges typically between 1:1 and 1:1.2 google.com.

Temperature: Reaction temperature plays a vital role in both the ring-opening and ring-closure steps. For the ring-opening reaction, temperatures between 50-60°C for approximately 4 hours have been reported when using an activated carbon immobilized boron trifluoride catalyst google.com. Other studies suggest a broader range of 60-130°C, with optimal temperatures often cited between 70-110°C, and particularly 80-100°C, when employing a perchlorate (B79767) solid acid catalyst google.com. The ring-closing reaction is typically conducted at lower temperatures, generally controlled between 35-45°C for about 6 hours google.comgoogle.com.

Catalyst Usage: The choice and amount of catalyst are integral to the efficiency and selectivity of the synthesis. Activated carbon immobilized boron trifluoride catalyst is effective in the ring-opening reaction, with a supported quantity of boron trifluoride between 5-20% and a catalyst usage of 0.5-2% of the total mass of reactants chemicalbook.comgoogle.com. Perchlorate solid acid catalysts have also been used, with consumption typically ranging from 0.05-0.5% of the reactant quality google.com.

The following table summarizes optimized synthetic parameters reported for Butyl Glycidyl Ether synthesis:

| Parameter | Range/Value (Reference 1) | Range/Value (Reference 2) |

| Butanol:Epichlorohydrin | 2:1 – 3:1 (molar) | 1:1 – 5:1 (molar), optimal 1:1 – 2:1 |

| Epichlorohydrin:NaOH | Not explicitly stated for this catalyst | 1:1 – 1:1.2 (molar), optimal 1:1 – 1:1.1 |

| Ring-Opening Temp. | 50-60°C | 60-130°C, optimal 70-110°C (most optimal 80-100°C) |

| Ring-Opening Time | ~4 hours | Not explicitly stated, but reaction finishes in 6h (example) |

| Ring-Closing Temp. | 35-45°C | 30-60°C, optimal 35-45°C |

| Ring-Closing Time | ~6 hours | Not explicitly stated, but reaction finishes in 7h (example) |

| Ring-Opening Catalyst | Activated carbon immobilized boron trifluoride (0.5-2% by mass) | Perchlorate solid acid catalyst (0.05-0.5% by mass) |

Reaction Mechanisms and Intermediate Formation

The synthesis of this compound proceeds through a well-defined two-step reaction mechanism google.comd-nb.info.

The first step involves the ring-opening reaction of epichlorohydrin. This is typically initiated by the nucleophilic attack of butanol on the epoxide ring of epichlorohydrin canada.cagoogle.comgoogle.comd-nb.info. In the presence of an acid catalyst, the epoxide oxygen is activated, making the carbon atoms more susceptible to nucleophilic attack researchgate.net. The deprotonated alcohol (alkoxide) acts as the nucleophile, leading to the opening of the epoxide ring d-nb.info. Some proposed mechanisms suggest that two concerted SN2 reactions occur during the ring opening and closing of the epoxide group, where the deprotonated alcohol acts as a nucleophile and the chloride ion as a leaving group chalmers.se.

The second step is the ring-closure reaction. The intermediate formed in the first step undergoes an intramolecular nucleophilic substitution, where the alkoxide moiety attacks the carbon bearing the chlorine atom, leading to the elimination of a chloride ion and the formation of a new epoxide ring d-nb.info. This dehydrochlorination step is typically facilitated by a strong base, such as sodium hydroxide canada.cachemicalbook.comgoogle.comgoogle.comwikipedia.org. The formation of a halide salt (e.g., sodium chloride) drives this reaction forward d-nb.info.

During the initial ring-opening reaction, an intermediate compound known as butyl chlorohydrin ether (or chloropharin ether) is formed canada.cachemicalbook.comiarc.frgoogle.comgoogle.comwikipedia.org. This intermediate is a crucial precursor to the final glycidyl ether product. For example, the reaction between butanol and epichlorohydrin yields butyl chlorohydrin ether, which subsequently undergoes ring-closure chemicalbook.comgoogle.com.

Several side reactions can occur during the synthesis of this compound, impacting the purity and yield of the final product. These include:

Epoxide Ring Opening and Addition Reactions: In aqueous solutions, side reactions such as the ring-opening addition of the epoxide group can occur, influencing synthesis yield google.com.

Dimerization: Dimerization is a common side reaction, particularly during liquid-phase synthesis of glycidyl ethers .

Proton Abstraction: In anionic ring-opening polymerization of monosubstituted epoxides, proton abstraction can occur as a side reaction rsc.org.

Formation of Non-Cyclic Byproducts: In some polymerization systems involving glycidyl ethers, the formation of non-cyclic byproducts is common researchgate.net.

Purity considerations are paramount for industrial applications of this compound. Strategies to mitigate side reactions and enhance purity include:

Catalyst Selection: The use of specific catalysts, such as activated carbon immobilized boron trifluoride, can increase the selectivity for the main ring-opening reaction, reducing side reactions and resulting in this compound with a high epoxy value and low organic chlorine content chemicalbook.comgoogle.com.

Molar Ratio Control: Maintaining optimal molar ratios of reactants can help restrain side reactions, though excessive amounts of certain reactants (e.g., butanol) might lead to poor yields and increased energy consumption for recovery google.com.

Anhydrous Conditions: Performing reactions under anhydrous conditions can significantly reduce the formation of byproducts google.com.

Temperature Control: Precise temperature control during both ring-opening and ring-closure steps is essential to suppress side reactions and ensure the reaction proceeds towards the main product google.com.

Solvent Choice: The use of aprotic solvents can prevent epoxide ring opening and other side reactions in some glycidyl ether functionalization processes .

Advanced Techniques: Techniques like gas-phase hydrolysis have been described to minimize dimerization byproducts during synthesis .

Polymerization Science and Applications of Butyl Glycidyl Ether

Role as a Reactive Diluent in Epoxy Resin Systems

Epoxy resins are inherently viscous materials, and their high viscosity can impede workability and filler dispersion. Butyl glycidyl (B131873) ether functions as a monofunctional reactive diluent, specifically designed to reduce the viscosity of these resin systems while largely maintaining their performance and properties after curing. fishersci.ca BGE is compatible with various types of epoxy resins across all concentrations and can be effectively cured with a wide range of epoxy hardeners.

Impact on Viscosity Reduction in Uncured Resins

The primary role of butyl glycidyl ether as a reactive diluent is to significantly lower the viscosity of uncured epoxy resins, thereby enhancing their handling characteristics. wikidata.orgfishersci.co.ukdntb.gov.ua This reduction in viscosity improves workability, facilitates better wetting of fillers and substrates, and aids in reinforcement wetting properties. fishersci.ca For instance, the addition of BGE is particularly beneficial for formulating solvent-free coatings and laminating systems. fishersci.ca

Research has demonstrated the substantial impact of BGE on viscosity. For example, a study showed that incorporating 20 weight percent (wt%) of this compound into a diglycidyl ether of bisphenol-A (DGEBA) epoxy system reduced the prepolymer viscosity by 97% at room temperature, from 4.12 Pa·s to 0.13 Pa·s.

Table 1: Viscosity Reduction of Bisphenol A Diglycidyl Ether (EEW=190) with this compound fishersci.ca

| This compound (Weight Percent) | Mix Viscosity at 25°C (mPa·s) |

| 5% | 2,000 |

| 10% | 500 |

| 15% | 350 |

| 20% | 150 |

Participation in Polymerization and Cross-Linking Reactions

Unlike non-reactive diluents, this compound contains an active epoxy group, enabling it to participate directly in the curing reaction of epoxy resin systems. dntb.gov.ua During the curing process, BGE becomes covalently bound into the epoxy network due to the presence of its epoxide functional group, forming a homogeneous system. dntb.gov.ua This participation in polymerization and cross-linking reactions is crucial, as it ensures that the diluent is integrated into the final polymer structure, minimizing loss of properties that might occur with non-reactive diluents. fishersci.ca Higher proportions of BGE can impart flexibility to the cured system and may affect the glass transition temperature. Studies have shown that while BGE effectively reduces viscosity, it does not significantly contribute to a loss of physical performance in the cured epoxy resins. fishersci.ca

Mechanisms of Polymerization Involving this compound

Beyond its role as a reactive diluent, this compound is also a monomer capable of undergoing various polymerization mechanisms, contributing to the formation of specialized polymeric materials.

Cationic Photopolymerization with this compound

This compound, along with other oxirane monomers, can undergo cationic ring-opening photopolymerization. This process is typically initiated by photosensitive onium salts, such as diaryliodonium, triarylsulfonium, or ferrocenium (B1229745) salts, with diphenyliodonium (B167342) hexafluorophosphate (B91526) being a common example. Upon irradiation with light of a suitable wavelength (e.g., between 180 nm and 600 nm), these photoinitiators dissociate to generate strong Brønsted acids. These strong acids then protonate the glycidyl ether group, initiating the ring-opening polymerization of the epoxide monomer. This one-step photopolymerization procedure allows for the synthesis of polymer networks, often resulting in transparent films.

Zwitterionic Ring Expansion Polymerization

Zwitterionic ring expansion polymerization (ZREP) is a specialized technique used for the synthesis of cyclic polymers from cyclic monomers. This polymerization method proceeds through the formation of a zwitterionic intermediate, where the growing polymer chain possesses both a positively and a negatively charged group. Tert-butyl glycidyl ether (tBGE), an isomer of this compound, has been successfully polymerized via this mechanism to generate cyclic polyethers.

Use of B(C6F5)3 as Catalyst

A key catalyst in the zwitterionic ring expansion polymerization of glycidyl monomers, including tert-butyl glycidyl ether, is tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). This compound functions as a Lewis acid, initiating an electrophilic ZREP (eZREP) mechanism that leads to the growth of macrozwitterionic propagating chains.

Research into the polymerization of tBGE with B(C6F5)3 has explored various reaction conditions, including different solvents, monomer-to-initiator ratios, monomer concentrations, and temperatures. A common observation in these studies is the formation of a bimodal molecular weight distribution. This bimodal distribution is attributed to the cyclization of shorter chains, with subsequent chain elongation leading to the formation of higher molecular weight cyclic polymers, particularly when conducted in cyclohexane (B81311) or under bulk conditions.

The formation of non-cyclic byproducts is also a common occurrence in these systems. To achieve high topological purity, techniques such as preparative gel permeation chromatography have been employed to isolate low molecular weight cyclic chains (e.g., Mn = 0.7 kDa, dispersity (Ð) = 1.1). Furthermore, click scavenging protocols have been utilized to eliminate non-cyclic byproducts from higher molecular weight fractions (e.g., Mn = 3 kDa, Ð = 1.3), yielding pure cyclic chains. Mechanistic investigations, including density functional theory (DFT) calculations, have been performed to understand the formation of zwitterionic intermediates and the transfer reaction to the monomer, which influences chain growth through the attack of the glycidyl oxygen of the monomer on the growing chain.

Formation of Cyclic and Linear Chains

The polymerization of glycidyl ethers, including isomers of this compound, can lead to the formation of both cyclic and linear polymer chains. For instance, in the zwitterionic ring expansion polymerization of tert-butyl glycidyl ether (tBGE) with B(C6F5)3, cyclic poly(tert-butyl glycidyl ether) chains are formed. This process often results in a bimodal molecular weight distribution, where the cyclization of short chains precedes subsequent chain elongation to yield higher molecular weight cycles. csic.esresearchgate.net While cyclic chains are a primary product, the formation of non-cyclic byproducts is also common in these systems. csic.esresearchgate.net

High topological purity of low molecular weight cyclic chains (e.g., Mη = 0.7 kDa, Đ = 1.1) has been successfully achieved through preparative gel permeation chromatography. csic.esresearchgate.net For higher molecular weight fractions (e.g., Mη = 3 kDa, Đ = 1.3), a click scavenging protocol can be employed to eliminate non-cyclic byproducts, thereby generating pure cyclic chains. csic.esresearchgate.net

Conversely, the presence of water during the zwitterionic ring-opening polymerization of glycidyl monomers with B(C6F5)3 can lead to the formation of linear polymer chains. researchgate.netresearchgate.net Furthermore, linear poly(tert-butyl glycidyl ether) with controlled high molar masses (up to 85,000 g/mol ) and narrow chain dispersity can be synthesized via monomer-activated anionic polymerization. This method utilizes tetraoctylammonium bromide as an initiator and triisobutylaluminum (B85569) as a monomer activator. acs.org

Mechanistic Investigation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations serve as a powerful tool for investigating the underlying mechanisms of polymerization reactions involving this compound and its derivatives. For the zwitterionic ring expansion polymerization of tert-butyl glycidyl ether (tBGE) with B(C6F5)3, DFT calculations have been performed to elucidate the formation of zwitterionic intermediates and the monomer transfer reaction. csic.esresearchgate.netcsic.esx-mol.net These investigations reveal that the transfer reaction to the monomer significantly influences chain growth, primarily through the attack of the glycidyl oxygen of the monomer on the growing polymer chain. csic.esresearchgate.netcsic.es

Beyond specific reaction pathways, DFT can quantitatively determine the radical reactivity index (Fk0) for individual atoms within a molecule. This capability is crucial for optimizing the molar ratios of reacting monomers to enhance polymerization efficiency and for providing detailed insights into free-radical polymerization mechanisms. frontiersin.org

Functional Materials Design and Poly(glycerol–succinate) Copolymers

This compound (BGE) plays a pivotal role in the design of functional materials, particularly through its integration into poly(glycerol–succinate) (PGS) copolymers. This strategy involves introducing BGE as an epoxidized functional agent during the polyesterification reaction between glycerol (B35011) and succinic acid. acs.orgfigshare.comacs.orgfigshare.com BGE is specifically chosen as a model compound to simulate the incorporation of other potential epoxidized functional molecules into polymeric systems. acs.orgfigshare.comacs.orgfigshare.com

Influence on Hyperbranched Polymer Architecture

The incorporation of this compound (BGE) as a comonomer significantly impacts the architecture of hyperbranched polymers (HBPs), particularly those derived from poly(glycerol–succinate). acs.orgfigshare.comacs.orgfigshare.com The theoretical reaction pathways involving BGE have been validated by comparing them with the topological units identified through 2D Nuclear Magnetic Resonance (NMR) correlations. acs.orgfigshare.comacs.orgfigshare.com

A notable effect of BGE integration is the alteration of the polymer's thermal properties. Hyperbranched polymers containing BGE, such as poly(glycerol–succinate-co-butyl glycidyl ether) (PGS-co-BGE), exhibit a lower glass transition temperature (Tg) compared to pure poly(glycerol–succinate) (PGS). For instance, PGS-co-BGE has a Tg of -16.1 °C, whereas PGS has a Tg of -3.9 °C. acs.orgfigshare.comacs.orgfigshare.com This reduction in Tg is attributed to the butyl tails of BGE, which act as dynamic spacers between the polymer chains, enhancing chain mobility during the relaxation process. acs.orgfigshare.comacs.orgfigshare.com

Table 1: Glass Transition Temperatures of Poly(glycerol–succinate) and its Copolymer with this compound

| Polymer Type | Glass Transition Temperature (Tg) | Reference |

| Poly(glycerol–succinate) (PGS) | -3.9 °C | acs.orgfigshare.comacs.orgfigshare.com |

| Poly(glycerol–succinate-co-butyl glycidyl ether) (PGS-co-BGE) | -16.1 °C | acs.orgfigshare.comacs.orgfigshare.com |

Modulation of Regioselectivity and Stoichiometric Balance

In the context of branched poly(butylene succinate) (PBS) copolymers, the introduction of BGE as a branching monomer significantly impacts the rheological properties. The resulting PBS-BGE copolymers exhibit higher shear thinning behaviors and higher complex viscosity at low frequencies, indicating the formation of network-like structures. aip.org Furthermore, the elasticity of the polymer is notably improved with the incorporation of BGE. aip.org

Dynamic Mechanical Analysis and Relaxation Processes

The relaxation processes of poly(glycerol–succinate-co-butyl glycidyl ether) (PGS-co-BGE) have been extensively investigated to understand their dynamic behavior. acs.orgfigshare.comacs.orgfigshare.com The effective activation energy (Eα) across the glass transition temperature (Tg) range has been calculated using the advanced isoconversional method. acs.orgfigshare.comacs.orgfigshare.com Additionally, the β-relaxation activation energy (Eβ) has been determined through annealing experiments. acs.orgfigshare.comacs.orgfigshare.com

The observed variations in Eα and Eβ values are explained by the competition between cooperative and noncooperative segmental motions, as well as the hindrance imposed by the hydrogen-bonded network within the polymer structure. acs.orgfigshare.comacs.orgfigshare.com This dynamic behavior, influenced by the presence of BGE, is considered potentially generalizable to other plastic glass systems containing a critical amount of secondary interactions. acs.orgfigshare.comacs.orgfigshare.com Comparative studies show that PGS-co-BGE exhibits a longer relaxation time compared to pure PGS. researchgate.net Dynamic mechanical analysis (DMA) confirms that the grafting of this compound onto polymers like polyvinyl alcohol (PVA) can lead to a shift in the glass transition temperature (Tg) relaxation peak to lower temperatures, suggesting a weakening of intermolecular hydrogen bonding. researchgate.net

Table 2: Key Dynamic Properties of Poly(glycerol–succinate) and its Copolymer with this compound

| Polymer Type | Effective Activation Energy (Eα) through Tg | β-Relaxation Activation Energy (Eβ) | Relaxation Time (compared to PGS) | Reference |

| Poly(glycerol–succinate) (PGS) | (Data not explicitly provided in snippets, but calculated) | (Data not explicitly provided in snippets, but estimated) | Shorter | acs.orgfigshare.comacs.orgfigshare.comresearchgate.net |

| Poly(glycerol–succinate-co-butyl glycidyl ether) (PGS-co-BGE) | (Data not explicitly provided in snippets, but calculated) | (Data not explicitly provided in snippets, but estimated) | Longer | acs.orgfigshare.comacs.orgfigshare.comresearchgate.net |

Toxicological Research and Health Risk Assessment of Butyl Glycidyl Ether

Genotoxicity and Carcinogenicity Studies

Carcinogenesis Bioassays in Experimental Animals

Splenic Mononuclear Cell Leukemia

Long-term inhalation exposure to butyl glycidyl (B131873) ether has been linked to an increased incidence of splenic mononuclear cell leukemia in rats. In a two-year whole-body inhalation study, male F344 rats exposed to 30 ppm of BGE showed an increase in splenic mononuclear cell leukemia incidences. A positive trend for this condition was also observed in female rats jst.go.jpnih.govresearchgate.net.

Table 1: Incidence of Splenic Mononuclear Cell Leukemia in Rats Exposed to Butyl Glycidyl Ether

| Exposure Concentration (ppm) | Male Rats (Incidence) | Female Rats (Incidence) |

| 0 (Control) | 10 (20%) | Not specified |

| 10 | 16 (32%) | Not specified |

| 30 | 19 (38%) | Increased by trend test |

| 90 | 7 (14%) | Not specified |

| Data for male rats at 30 ppm showed a statistically significant increase mhlw.go.jp. |

Uterine Histiocytic Sarcoma

Studies in mice have demonstrated that this compound can increase the incidence of histiocytic sarcomas of the uterus in a dose-dependent manner. In a two-year whole-body inhalation study, female BDF1 mice exposed to BGE showed a significant increase in these tumors at concentrations of 15 ppm and above jst.go.jpnih.goviarc.frjst.go.jp. This type of tumor is considered rare in historical control data jst.go.jp.

Table 2: Incidence of Uterine Histiocytic Sarcoma in Female Mice Exposed to this compound

| Exposure Concentration (ppm) | Female Mice (Incidence) |

| 0 (Control) | 0/50 |

| 5 | Not specified |

| 15 | Increased |

| 45 | Increased |

| *Incidences were significantly increased at 15 ppm and above jst.go.jpiarc.fr. |

Comparison with Analogous Glycidyl Ethers and Glycidol (B123203)

The toxicological profile of this compound shares similarities with other analogous glycidyl ethers and glycidol due to the presence of the epoxide functional group, which is known to alkylate DNA canada.ca. While this compound has not always been tested in long-term cancer bioassays, evidence from analogous substances suggests similar carcinogenic potential canada.ca. For instance, allyl glycidyl ether and glycidol have also tested positive for various endpoints in both in vivo and in vitro genotoxicity assays canada.ca. Glycidol itself is classified as a potential carcinogen nih.gov. The induction of histiocytic sarcomas of the uterus in mice by BGE is consistent with observations in glycidol inhalation studies, suggesting that some low molecular weight epoxy compounds may target the uterus as a common site for tumor development jst.go.jp.

Table 3: Comparative Toxicological Endpoints of this compound, Allyl Glycidyl Ether, and Glycidol

| Compound | Carcinogenicity (Rodents) | Genotoxicity (In vivo/In vitro) | Testicular Atrophy | Uterine Histiocytic Sarcoma |

| This compound | Clear evidence jst.go.jpnih.govresearchgate.net | Suspected tcichemicals.comfarnell.comrudolphbros.com | Yes nih.govindustrialchemicals.gov.aucdc.gov | Yes jst.go.jpnih.goviarc.frjst.go.jp |

| Allyl Glycidyl Ether | Analogous evidence canada.ca | Positive canada.canih.gov | No effect reported industrialchemicals.gov.au | Not specified |

| Glycidol | Yes canada.canih.gov | Positive canada.canih.gov | Not specified | Yes jst.go.jp |

Systemic Toxicity and Organ-Specific Effects

This compound can cause systemic toxicity and affect specific organs. Symptoms of exposure can include irritation of the eyes, skin, and nose, skin sensitization, narcosis, and central nervous system depression nih.govcdc.gov.

Testicular Atrophy and Reproductive Toxicity

Testicular atrophy has been observed in rats exposed to n-butyl glycidyl ether vapors at concentrations of 400 mg/m³ and above industrialchemicals.gov.au. Early investigations in animals also reported testicular atrophy in rats exposed to n-butyl glycidyl ether nih.govcdc.gov. While specific human studies on testicular atrophy or hematopoietic abnormalities due to glycidyl ether exposure are not widely available, the possibility of these effects in exposed workers is a concern cdc.gov. Furthermore, this compound is suspected of damaging fertility or the unborn child farnell.comrudolphbros.com.

Hematopoietic System Abnormalities

Exposure to this compound may lead to possible hematopoietic effects cdc.gov. Studies indicate that some glycidyl ethers are capable of producing adverse effects on the hematopoietic system in various laboratory animal species cdc.gov. Renal and lymphoreticular/hematopoietic tumors have also been reported in mice following dermal exposure to structurally similar chemicals hp.com.

Immunotoxicity Studies

Immunotoxicity studies concerning this compound have been conducted. Research published in the Chinese Journal of Preventive Medicine in 1988 specifically addressed the immunotoxicity of this compound iarc.frkoreascience.krscience.gov. Additionally, this compound is known to cause skin sensitization tcichemicals.comnih.govcdc.gov.

Central Nervous System Depression

Exposure to this compound, whether through ingestion or inhalation, has been observed to induce central nervous system (CNS) depression. Animal studies have provided detailed insights into the physiological responses associated with BGE exposure. In rodents, signs of CNS depression include somnolence (general depressed activity), incoordination, and ataxia. Agitation and excitement may precede the onset of frank depression, with animals often becoming comatose at the time of death nih.gov.

Research findings indicate that the predominant signs of pharmacological activity can vary with the route of administration. Intragastric administration of BGE in acute animal studies primarily resulted in depression of the central nervous system, characterized by incoordination, ataxia, and depressed motor activity nih.gov. Human cases of poisoning by inhalation of BGE have also provided indirect evidence of its absorption and distribution to the central nervous system, with reported symptoms including persistent and severe headaches nih.gov.

Metabolism and Biotransformation Pathways

This compound undergoes rapid absorption and extensive metabolism in mammalian systems following oral administration. Studies utilizing radiolabeled BGE have elucidated the primary routes of elimination and the identification of key metabolites.

Absorption and Elimination Kinetics in Mammalian Systems

Upon oral administration to male rats and rabbits, this compound is rapidly absorbed and metabolized. The majority of the administered compound is eliminated from the body within 24 hours. No detectable levels of the parent BGE compound have been found in the urine of rats or mice.

Table 1: Elimination Kinetics of [14C]-Labeled this compound in Mammalian Systems (24 hours post-oral dose) (Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering of data.)

| Species | Dose (mg/kg) | % Excreted in Urine | % Excreted in Feces | % Excreted as 14CO2 (Expired Air) | % Remaining in Tissues | Reference |

| Rat | 2-200 | 84-92 | 2.6-7.7 | ≤ 1.5 | 1.8-4.4 | |

| Mouse | 2-200 | 64-73 | 5.3-12 | 10-18 | 1.5-1.7 | |

| Rabbit | 20 | 78 | Not specified | Not specified | Not specified |

In studies involving [(14)C]-labeled n-butyl glycidyl ether, the primary route of excretion was urine. For rats, 84-92% of a single oral dose was excreted in urine within 24 hours, while 2.6-7.7% was excreted in feces, and up to 1.5% was exhaled as (14)CO2. In mice, the urinary excretion accounted for 64-73% of the dose, fecal excretion for 5.3-12%, and expired air (as (14)CO2) for 10-18% within the same timeframe.

Identification of Urinary Metabolites

The metabolism of this compound involves a complex mixture of metabolites, with several major compounds identified in urine. The biotransformation pathways primarily involve hydration of the epoxide ring and conjugation with glutathione (B108866).

Table 2: Major Urinary Metabolites of this compound in Rats and Rabbits (Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering of data.)

| Species | Metabolite | Percentage of Oral Dose in Urine | Reference |

| Rat | 3-Butoxy-2-hydroxypropionic Acid | 9 | |

| Rat | 3-Butoxy-2-acetylaminopropionic Acid | 23 | |

| Rat | Butoxyacetic Acid | 10 | |

| Rabbit | 3-Butoxy-2-hydroxypropionic Acid | 35 | |

| Rabbit | Butoxyacetic Acid | 5 |

Other identified urinary metabolites include 3-butoxy-2-hydroxy-1-propanol and its monosulfate or monoglucuronide conjugates, O-butyl-N-acetylserine, 2-butoxyethanol, and 3-butoxy-1-(N-acetylcystein-S-yl)-2-propanol (a mercapturic acid metabolite derived from glutathione conjugation). Some of these metabolites can undergo further omega-1 oxidation.

3-Butoxy-2-hydroxypropionic acid is a significant urinary metabolite of this compound wikipedia.org. In rats, it accounts for approximately 9% of the orally administered dose, while in rabbits, it is a more prominent metabolite, representing about 35% of the dose in urine. Its formation is primarily attributed to the hydrolytic opening of the epoxide ring of BGE.

Another major urinary metabolite identified in rats is 3-butoxy-2-acetylaminopropionic acid, which constitutes approximately 23% of the oral dose. Notably, this metabolite has not been detected in rabbits. The formation of 3-butoxy-2-acetylaminopropionic acid is considered novel and may involve the cleavage of the epoxide ring by ammonia (B1221849) or an amine, or potentially through the amination of a keto acid intermediate, followed by N-acetylation. These reactions are considered efficient detoxification pathways for this compound.

Butoxyacetic Acid

Butoxyacetic acid is a significant urinary metabolite of this compound. uni.lufishersci.comchem960.comfishersci.comnih.govgoogleapis.comnih.gov Its formation proceeds via a pathway involving the hydrolytic opening of the epoxide ring of BGE, followed by the oxidation of the resulting diol, 3-butoxy-2-hydroxypropionic acid, and subsequent oxidative decarboxylation. uni.lufishersci.comfishersci.comnih.govlibretexts.org In studies involving oral administration of [1-14C]this compound to male Wistar rats and New Zealand White rabbits, butoxyacetic acid was identified as a major metabolite. uni.lufishersci.comchem960.com In rats, it accounted for approximately 10% of the administered dose, while in rabbits, it constituted about 5% of the dose. uni.lufishersci.comchem960.com

3-Butoxy-2-hydroxy-1-propanol and Conjugates

3-Butoxy-2-hydroxy-1-propanol is a primary metabolite formed from the hydration pathway of this compound. nih.govuni.luiarc.fr This diol can undergo further conjugation reactions, leading to the formation of its monosulfate and monoglucuronide conjugates. nih.govuni.luiarc.fr These conjugated forms represent a significant portion of the hydration pathway metabolites. iarc.fr

Mercapturic Acid Metabolites

Mercapturic acid metabolites are formed through the glutathione conjugation pathway. nih.govuni.lunih.gov A key mercapturic acid metabolite identified in both rat and mouse urine is 3-butoxy-1-(N-acetylcystein-S-yl)-2-propanol, also known as 3-butoxy-2-hydroxypropyl mercapturic acid. nih.govuni.luiarc.fr This metabolite is derived from the conjugation of glutathione (GSH) with BGE, specifically at the C-1 position. uni.lunih.gov Further modifications of this mercapturic acid have also been observed, including its 3′-hydroxy derivative and a carboxylic acid produced by ω-oxidation of the 3-butoxy group. nih.goviarc.fr The glutathione conjugation pathway collectively accounts for 22–38% of the administered BGE dose. nih.goviarc.fr

Oxidative Deamination Products

Oxidative deamination is another metabolic process observed for this compound metabolites. nih.govuni.lu Specifically, the intermediate S-cysteine conjugate of 1-butyl glycidyl ether, 3-butoxy-1-(cystein-S-yl)-2-propanol, undergoes oxidative deamination. nih.govuni.luiarc.fr This reaction results in the formation of the corresponding α-keto acid, which is subsequently reduced to an α-hydroxy acid. nih.govuni.luiarc.fr These oxidative deamination products were detected in mouse urine but were not found in rat urine, indicating species-specific differences in BGE metabolism. nih.govuni.lu

Enzymatic and Biochemical Mechanisms of Biotransformation

The biotransformation of this compound primarily proceeds through two major metabolic pathways: hydration and glutathione conjugation. nih.goviarc.frfishersci.comnih.gov Epoxide hydrolase plays a dominant role in the metabolism and detoxification of glycidyl ethers, including BGE. nih.govlibretexts.org

Hydration and Subsequent Oxidation/Decarboxylation

The hydration pathway initiates with the hydrolytic opening of the epoxide ring of this compound. uni.lufishersci.comfishersci.comnih.govlibretexts.org This reaction yields a diol, 3-butoxy-2-hydroxy-1-propanol. nih.govuni.luiarc.fr The diol then undergoes further oxidation to form 3-butoxy-2-hydroxypropionic acid. uni.lufishersci.comfishersci.comnih.govlibretexts.org Subsequent oxidative decarboxylation of 3-butoxy-2-hydroxypropionic acid leads to the formation of butoxyacetic acid. uni.lufishersci.comfishersci.comnih.govlibretexts.org This pathway accounts for 61–76% of the administered dose in rats and mice. iarc.fr

Glutathione Conjugation

The glutathione conjugation pathway involves the direct reaction of this compound with glutathione (GSH). nih.govuni.lunih.gov In vitro studies have demonstrated that this conjugation occurs specifically at the C-1 position of the BGE molecule, with or without the involvement of glutathione S-transferase. uni.lu This conjugation leads to the formation of S-cysteine conjugates, which are then further processed to mercapturic acid metabolites, such as 3-butoxy-1-(N-acetylcystein-S-yl)-2-propanol. nih.govuni.luiarc.fr This pathway represents a significant route of biotransformation, contributing 22–38% to the total elimination of the administered dose. nih.goviarc.fr

Metabolite Excretion Data

The following table summarizes the major urinary metabolites of this compound identified in rats and rabbits, along with their approximate percentages of the administered dose. uni.lufishersci.comchem960.com

| Metabolite Name | Rat (% of Administered Dose) | Rabbit (% of Administered Dose) |

| Butoxyacetic Acid | 10% uni.lufishersci.comchem960.com | 5% uni.lufishersci.comchem960.com |

| 3-Butoxy-2-hydroxypropionic Acid | 9% uni.lufishersci.comchem960.com | 35% uni.lufishersci.comchem960.com |

| 3-Butoxy-2-acetylaminopropionic Acid | 23% uni.lufishersci.comchem960.com | Not detected fishersci.com |

Environmental Fate and Ecotoxicological Implications

Environmental Release and Sources

Butyl glycidyl (B131873) ether is not known to occur naturally in the environment iarc.frcanada.canih.gov. Its presence in the environment is primarily a result of human activity canada.ca.

Emissions from Industrial Facilities

Potential environmental emissions of butyl glycidyl ether primarily originate from industrial facilities involved in the production, handling, or use of epoxy-based resins, coatings, and adhesives iarc.frcanada.cacanada.ca. In Canada, importers reported releasing between 100 and 1000 kg of this compound into the air in 2006 iarc.frcanada.cacanada.ca. While no manufacturing in reportable quantities occurs in Canada, releases can still happen from facilities processing, handling, or storing imported material canada.cacanada.ca. Emissions into the ambient environment are largely from anthropogenic sources, specifically the commercial production and use of epoxy resins canada.cacanada.ca. This compound has also been identified as an impurity in material preservatives for paint and pesticide products iarc.fr.

Environmental Transformation and Degradation Pathways

The environmental fate of this compound is influenced by several transformation and degradation processes in various environmental compartments.

Hydrolysis in Aquatic Environments

This compound contains an epoxide group, which makes it susceptible to hydrolysis in water iarc.frnih.gov. However, the rate of this reaction is estimated to be very slow iarc.fr. The estimated half-life for hydrolysis of n-butyl glycidyl ether at pH 7 is approximately 62 years nih.gov. Another estimate suggests a half-life of 60 years at pH 7 iarc.fr.

Atmospheric Oxidation by Hydroxyl Radicals

In the ambient atmosphere, n-butyl glycidyl ether is expected to exist solely as a vapor due to its vapor pressure of 3.2 mm Hg at 25 °C iarc.frnih.gov. Vapor-phase n-butyl glycidyl ether is degraded in the atmosphere primarily through reactions with photochemically-produced hydroxyl radicals iarc.frnih.gov. The half-life for this reaction in air is estimated to be approximately 19 hours iarc.frnih.gov, calculated from a rate constant of 2X10⁻¹¹ cm³/molecule-sec at 25 °C nih.gov. This corresponds to an atmospheric half-life of about 0.54 days canada.ca. The substance is not anticipated to undergo direct photolysis in the environment as it lacks functional groups that absorb light in the environmental UV spectrum iarc.frnih.gov. It is also not expected to react with photo-oxidative species such as ozone in the atmosphere iarc.frcanada.ca. Given its predicted atmospheric half-life, n-butyl glycidyl ether is considered not persistent in air canada.ca.

Table 1: Atmospheric Degradation Properties of this compound

| Property | Value | Reference |

| Vapor Pressure (at 25 °C) | 3.2 mm Hg | nih.gov |

| Atmospheric Half-life (Hydroxyl Radicals) | 19 hours (approx. 0.54 days) | iarc.frcanada.canih.gov |

| Rate Constant (Hydroxyl Radicals, at 25 °C) | 2X10⁻¹¹ cm³/molecule-sec | nih.gov |

| Direct Photolysis | Not expected | iarc.frnih.gov |

| Reaction with Ozone | Not expected | iarc.frcanada.ca |

Volatilization from Water and Soil Surfaces

Volatilization from water surfaces is expected to be an important fate process for n-butyl glycidyl ether iarc.fr. This is based on its estimated Henry's Law constant of 2.5X10⁻⁵ atm-cu m/mole, derived from its vapor pressure and water solubility (2X10⁴ mg/L) nih.gov. Based on this Henry's Law constant, the volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is estimated to be 1 day iarc.frnih.gov. For a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec), the estimated volatilization half-life is 16 days iarc.frnih.gov.